(R)-(+)-HA-966

Catalog No.
S759979
CAS No.
123931-04-4
M.F
C4H8N2O2
M. Wt
116.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-HA-966

CAS Number

123931-04-4

Product Name

(R)-(+)-HA-966

IUPAC Name

(3R)-3-amino-1-hydroxypyrrolidin-2-one

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

InChI

InChI=1S/C4H8N2O2/c5-3-1-2-6(8)4(3)7/h3,8H,1-2,5H2/t3-/m1/s1

InChI Key

HCKUBNLZMKAEIN-GSVOUGTGSA-N

SMILES

C1CN(C(=O)C1N)O

Synonyms

(R)-3-amino-1-hydroxypyrrolidin-2-one

Canonical SMILES

C1CN(C(=O)C1N)O

Isomeric SMILES

C1CN(C(=O)[C@@H]1N)O

Collagen Stabilization

(3R)-Hydroxyproline is a vital component of collagen, the most abundant protein in the human body. It contributes to collagen's stability and strength by forming unique covalent cross-links between individual collagen strands. These cross-links are essential for maintaining the structural integrity of tissues like skin, bones, and tendons. Source: "Biosynthesis of hydroxyproline":

Enzyme Inhibition

(3R)-Hydroxyproline can act as an inhibitor for various enzymes, including aldose reductase and prolyl hydroxylase. Aldose reductase is involved in diabetic complications, and its inhibition by (3R)-hydroxyproline is being explored as a potential therapeutic strategy. Prolyl hydroxylase plays a role in regulating the stability of hypoxia-inducible factor (HIF), a protein crucial for cellular responses to low oxygen conditions. Inhibition of prolyl hydroxylase by (3R)-hydroxyproline can lead to HIF stabilization, potentially impacting various physiological processes. Source: "Aldose reductase inhibitors in diabetic neuropathy": .pmc/articles/PMC3908882/

(R)-(+)-HA-966, also known as (R)-(+)-3-amino-1-hydroxy-pyrrolidin-2-one, is a chemical compound that serves primarily as a research tool in neuroscience. It acts as an antagonist and low-efficacy partial agonist at the glycine site of the N-methyl-D-aspartate receptor complex. This compound is notable for its neuroprotective properties and its ability to cross the blood-brain barrier, making it relevant for various neurological studies and potential therapeutic applications .

Currently, there is no scientific consensus on the specific mechanism of action of (3R)-3-amino-1-hydroxypyrrolidin-2-one. The limited research available does not describe its biological function or potential targets [, ].

, primarily involving its interaction with neurotransmitter receptors. Its mechanism of action includes:

  • Antagonism at Glycine Receptors: It inhibits glycine receptor activity, which is crucial for modulating excitatory neurotransmission in the central nervous system.
  • Partial Agonism at N-Methyl-D-Aspartate Receptors: This activity contributes to its unique pharmacological profile, differentiating it from other NMDA receptor antagonists .

(R)-(+)-HA-966 exhibits a range of biological activities:

  • Anxiolytic Effects: Studies indicate that it has anxiolytic-like properties, particularly in models of stress-induced anxiety .
  • Neuroprotective Effects: The compound shows potential neuroprotective effects, which could be beneficial in conditions like neurodegeneration .
  • Sedative Properties: While it has sedative effects, these are more pronounced in its S-enantiomer counterpart .
  • Behavioral Profiles: Unlike other drugs affecting NMDA receptors, (R)-(+)-HA-966 does not induce drug-appropriate responding in animal models trained to discriminate phencyclidine from saline, indicating a distinct behavioral profile .

The synthesis of (R)-(+)-HA-966 involves several steps:

  • Starting Materials: The synthesis typically starts from readily available amino acids or their derivatives.
  • Chiral Resolution: Given that HA-966 exists as two enantiomers, methods such as chiral chromatography may be employed to isolate (R)-(+)-HA-966.
  • Chemical Modifications: Various

(R)-(+)-HA-966 has several applications in scientific research:

  • Neuroscience Research: It is widely used to study the mechanisms of anxiety and neuroprotection.
  • Pharmacological Studies: The compound serves as a valuable tool for understanding glycine and NMDA receptor interactions.
  • Potential Therapeutic Uses: Due to its anxiolytic and neuroprotective effects, there is interest in exploring its potential for treating anxiety disorders and neurodegenerative diseases .

Research indicates that (R)-(+)-HA-966 interacts specifically with glycine and NMDA receptors without significant affinity for other common neurotransmitter systems like GABA receptors. This specificity makes it an important compound for studying excitatory neurotransmission and its modulation in various neurological contexts .

Several compounds share structural or functional similarities with (R)-(+)-HA-966. Here are some notable examples:

Compound NameStructure SimilarityKey ActivitiesUnique Features
(S)-(-)-HA-966EnantiomerSedative effectsMore potent sedative than (R)-(+).
GlycineSimple amino acidNatural neurotransmitterEndogenous; not a synthetic compound.
N-Methyl-D-AspartateNMDA receptor agonistExcitatory neurotransmissionFull agonist; contrasts with partial agonism of (R)-(+).
PhencyclidineNMDA antagonistHallucinogenic effectsDistinct behavioral profile compared to (R)-(+).

(R)-(+)-HA-966 stands out due to its specific action on glycine receptors while having limited sedative effects compared to its enantiomer and other related compounds. This unique profile allows researchers to explore targeted therapies without the confounding effects seen with more generalized NMDA antagonists .

XLogP3

-1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

116.058577502 g/mol

Monoisotopic Mass

116.058577502 g/mol

Heavy Atom Count

8

UNII

2N9Q4C7WMT

Wikipedia

(R)-ha-966

Dates

Modify: 2023-08-15

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